EHop-016 Demonstrates ~100-Fold Greater Rac1 Inhibition Potency than NSC23766
In MDA-MB-435 metastatic cancer cells, EHop-016 blocks Rac activity with an IC50 of 1.1 μM, which is approximately 100-fold lower than the IC50 of the parent compound NSC23766 measured in the same cellular assay system [1]. This represents a 99% reduction in the concentration required to achieve half-maximal Rac inhibition.
| Evidence Dimension | Rac1 activation IC50 |
|---|---|
| Target Compound Data | 1.1 μM |
| Comparator Or Baseline | NSC23766: ~100 μM |
| Quantified Difference | ~100-fold lower |
| Conditions | MDA-MB-435 cells; Rac-GTP pull-down activation assay |
Why This Matters
A 100-fold potency gain enables Rac inhibition at sub-toxic concentrations, expanding the usable concentration range for in vitro pathway dissection.
- [1] Montalvo-Ortiz, B. L., et al. (2012). Journal of Biological Chemistry, 287(16), 13228–13238. Figures 2-3. View Source
